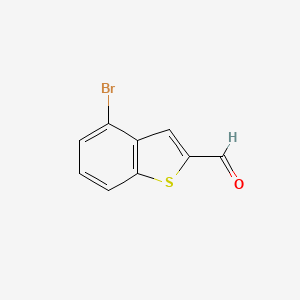
4-Bromo-1-benzothiophene-2-carbaldehyde
概要
説明
“4-Bromo-1-benzothiophene-2-carbaldehyde” is a chemical compound . It is a derivative of benzothiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C9H5BrOS . Its average mass is 241.104 Da and its monoisotopic mass is 239.924438 Da .Chemical Reactions Analysis
Thiophene-based analogs, including “this compound”, have been used as building blocks for the synthesis of various compounds . For example, it has been used in the synthesis of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole .Physical and Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . It has a molecular weight of 241.11 g/mol.科学的研究の応用
Organic Synthesis Applications
Photochemical Synthesis : 4-Bromo-1-benzothiophene-2-carbaldehyde is used in photochemical reactions to synthesize phenyl-2-thienyl derivatives. The reactivity of halogenothiophenes, including bromo- and iodo-thiophene derivatives, is explored for producing various phenyl derivatives through irradiation in benzene solution (Antonioletti et al., 1986).
Synthesis of Thiophene Derivatives : It is used in the synthesis of various thiophene derivatives, including carbaldehydes and carbonitriles. Bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions are employed for substituting derivatives with substituents in the thiophene ring (Chapman et al., 1971).
Materials Science and Organic Electronics
Liquid Crystalline Semiconducting Molecules : The compound is integral in synthesizing new benzothiophene-based soluble semiconducting molecules. These molecules exhibit thermotropic liquid crystalline properties and are evaluated for their performance in organic thin film transistors (OTFTs) (Jung et al., 2010).
Photophysical Properties in Organic Light-Emitting Diodes : 4-Bromothiophene-2-carbaldehyde is reacted with benzyl cyanide to prepare fluorescent aryl-substituted thiophene derivatives, which are promising materials for organic light-emitting diode applications. Their UV-Vis absorption and photoluminescent spectra are investigated (Xu & Yu, 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Bromo-1-benzothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential biological activity . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, due to their diverse properties and applications . .
Mode of Action
It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
4-bromo-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISRITCYHXZEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)

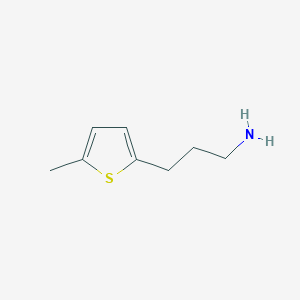

![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
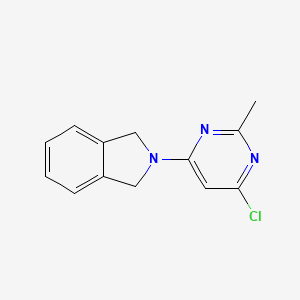
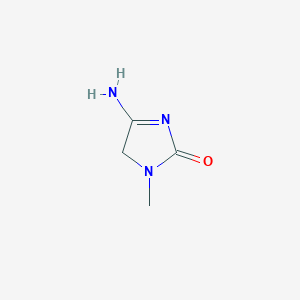
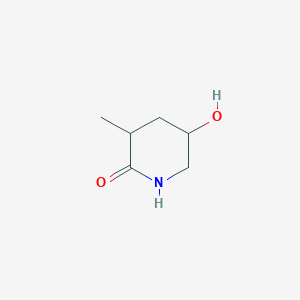


![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

